4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

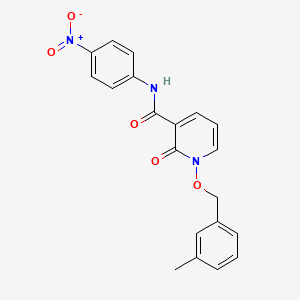

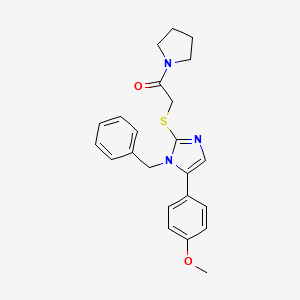

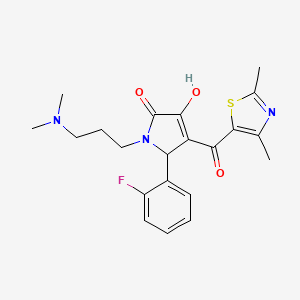

“4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” is a chemical compound with the molecular formula C15H10ClN3O . It’s a pyrimidine derivative, a class of compounds that exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” consists of a pyrimidine ring attached to a pyridine ring via an oxygen atom, and a chlorophenyl group .Applications De Recherche Scientifique

Synthesis and Biological Applications

Research has shown that pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. One study demonstrates the design and synthesis of novel pyrimidine derivatives with potent anti-inflammatory and analgesic activities. This study highlights the importance of the substituent nature on the pyrimidine ring in determining the compound's biological activities, with chlorophenyl substitution showing significant potency (Muralidharan, S. James Raja, Asha Deepti, 2019).

Material Science and Optics

In the realm of material science, pyrimidine derivatives have found applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a nonlinear manner. A comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives, which are closely related to pyrimidine structures, reveals their promising applications in medicine and NLO fields. These compounds, especially with chlorophenyl groups, have been shown to exhibit considerable NLO character, recommending their use in optoelectronic high-tech applications (A. Hussain et al., 2020).

Antimicrobial and Anticancer Properties

The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and their evaluation as antibacterial agents demonstrate the significance of pyrimidine-based compounds in developing new pharmaceuticals. The study indicates that the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings, such as chlorophenyl, are critical for the antibacterial activity of these compounds (J. Cieplik, Małgorzata Raginia, J. Pluta, O. Gubrynowicz, I. Bryndal, T. Lis, 2008).

Additionally, an environmentally friendly, one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported. The in-vitro anticancer activities of these compounds against various human tumor cell lines highlight the potential of chlorophenyl-pyrimidine derivatives in anticancer drug development. Among the synthesized derivatives, one compound with a 3-hydroxy-4-methoxyphenyl substituent showed the highest GI50 values across multiple cancer cell lines, underscoring the impact of substituents on the pyrimidine core's therapeutic efficacy (S. Tiwari et al., 2016).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-pyridin-3-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-12-5-3-11(4-6-12)14-7-9-18-15(19-14)20-13-2-1-8-17-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVJFAWXQLAENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)

![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)

![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)

![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)

ammoniumolate](/img/structure/B2674375.png)